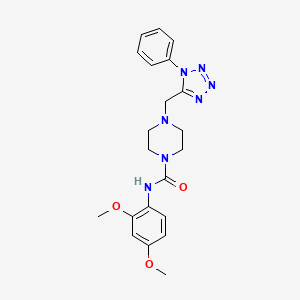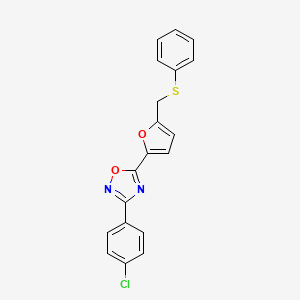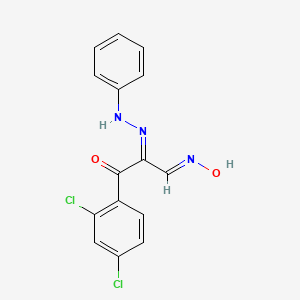
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime” is a complex organic molecule. It contains a 2,4-dichlorophenyl group, a phenylhydrazono group, and an oxime group . These types of compounds are often involved in various chemical reactions and can exhibit a range of properties.
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Aplicaciones Científicas De Investigación
Antioxidant Properties
- Oximes as Antioxidants: Oximes, like 3-(phenylhydrazono) butan-2-one, have been studied for their antioxidant properties. Research has shown that low concentrations of such oximes can decrease hydrogen peroxide-induced lipid peroxidation. This suggests their potential as antioxidant compounds (Puntel et al., 2008).
Chemical Structures and Reactions
- Phenylhydrazono-Phenylazo Tautomerism: Studies have explored the structural characteristics of compounds like 2-oxo-1,3-bis(phenylhydrazono) derivatives, revealing insights into their tautomerism and structural behaviors (Fatiadi & Isbell, 1966).
- Reactivity and Condensation Reactions: Research on 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal and similar compounds has revealed their behavior in various condensation reactions, contributing to the synthesis of different organic compounds (Al-Mousawi & El-Apasery, 2012).
Synthesis and Structural Analysis
- Synthesis of Novel Oxime Ethers: The first synthesis of novel oxime ethers, like 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O -benzyl oximes, has been reported, providing insights into their chemical properties and potential applications (Erdogan, 2016).
Antibacterial Activity
- Oxime Ester Derivatives and Antibacterial Activity: Studies have shown that certain oxime ester derivatives exhibit significant antibacterial activity against various bacteria, indicating their potential in medical applications (Liu et al., 2008).
Crystal Structure Analysis
- X-Ray Crystal Structure Analysis: Research on the crystal structure of related oximes, like 1,3-diphenyl-propan-2-one oxime, has contributed to understanding their molecular arrangement and hydrogen bonding patterns (Low et al., 2010).
Reactivity with Reactive Oxygen Species
- Reactivity with Singlet Oxygen: Studies on compounds like edaravone, which can react with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid, have revealed the potential of these compounds in scavenging reactive oxygen species, beneficial in treating conditions like stroke or ALS (Amekura et al., 2022).
Computational Studies
- Density Functional Theory (DFT) Analyses: DFT calculations have been performed on similar oxime compounds to understand their molecular electrostatic potential, global reactivity descriptors, and other chemical properties, enhancing the knowledge of their chemical behavior (Kenawi & Elnagdi, 2006).
Propiedades
IUPAC Name |
(2Z,3E)-1-(2,4-dichlorophenyl)-3-hydroxyimino-2-(phenylhydrazinylidene)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-18-22)20-19-11-4-2-1-3-5-11/h1-9,19,22H/b18-9+,20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJIJDOGNXFXLF-NPOUHDBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C=N/O)\C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)
![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)
![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)
![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)
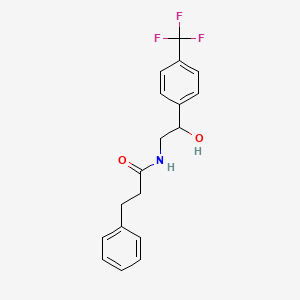
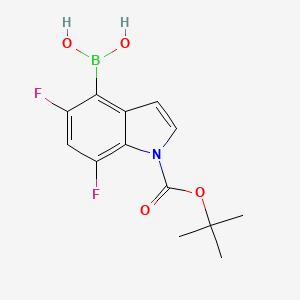
![Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461667.png)
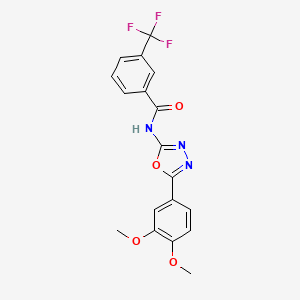
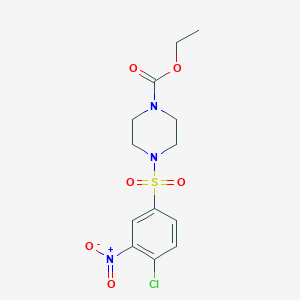
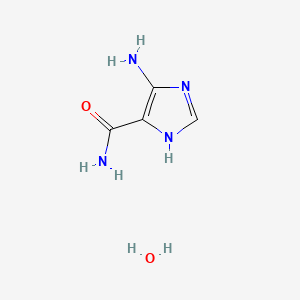
![1-(7-Oxa-1-azaspiro[3.4]octan-1-yl)prop-2-en-1-one](/img/structure/B2461673.png)
